molecular formula C14H18N4O5S B10860318 Ruzotolimod CAS No. 1948241-60-8

Ruzotolimod

Cat. No.: B10860318
CAS No.: 1948241-60-8
M. Wt: 354.38 g/mol
InChI Key: OJEUDXXMKNXHST-JDVQERKKSA-N
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Chemical Reactions Analysis

Ruzotolimod undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ruzotolimod has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the activation of Toll-like receptor 7 and its downstream signaling pathways.

    Biology: Investigated for its role in modulating immune responses, particularly in the context of viral infections.

    Medicine: Explored as a potential therapeutic agent for treating chronic hepatitis B virus infection and other viral diseases.

    Industry: Utilized in the development of new antiviral drugs and immunomodulatory therapies .

Mechanism of Action

Ruzotolimod exerts its effects by binding to and activating Toll-like receptor 7 (TLR7). This activation leads to the induction of various immune responses, including the production of cytokines and the activation of dendritic cells. The molecular targets and pathways involved in this process include the TLR7 signaling pathway, which plays a crucial role in the body’s defense against viral infections .

Comparison with Similar Compounds

Ruzotolimod is unique in its specific activation of Toll-like receptor 7. Similar compounds include other TLR7 agonists, such as imiquimod and resiquimod. These compounds also activate TLR7 but may differ in their potency, specificity, and therapeutic applications . This compound’s uniqueness lies in its potential for treating a broader range of viral infections and its specific molecular structure.

Properties

CAS No.

1948241-60-8

Molecular Formula

C14H18N4O5S

Molecular Weight

354.38 g/mol

IUPAC Name

[(1S)-1-[(2S,4R,5R)-5-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-4-hydroxyoxolan-2-yl]propyl] acetate

InChI

InChI=1S/C14H18N4O5S/c1-3-8(22-6(2)19)9-4-7(20)12(23-9)18-11-10(24-14(18)21)5-16-13(15)17-11/h5,7-9,12,20H,3-4H2,1-2H3,(H2,15,16,17)/t7-,8+,9+,12-/m1/s1

InChI Key

OJEUDXXMKNXHST-JDVQERKKSA-N

Isomeric SMILES

CC[C@@H]([C@@H]1C[C@H]([C@@H](O1)N2C3=NC(=NC=C3SC2=O)N)O)OC(=O)C

Canonical SMILES

CCC(C1CC(C(O1)N2C3=NC(=NC=C3SC2=O)N)O)OC(=O)C

Origin of Product

United States

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